molecular formula C8H9BrS B3240498 1-Bromo-4-methyl-2-(methylthio)benzene CAS No. 143701-84-2

1-Bromo-4-methyl-2-(methylthio)benzene

Cat. No. B3240498
CAS RN: 143701-84-2
M. Wt: 217.13 g/mol
InChI Key: JFSCSBWSJNLFNH-UHFFFAOYSA-N
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Description

“1-Bromo-4-methyl-2-(methylthio)benzene” is a chemical compound with the CAS Number: 143701-84-2 . It has a molecular weight of 217.13 . The IUPAC name for this compound is (2-bromo-5-methylphenyl)(methyl)sulfane . It is typically stored at temperatures between 2-8°C and is in liquid form .


Molecular Structure Analysis

The InChI code for “1-Bromo-4-methyl-2-(methylthio)benzene” is 1S/C8H9BrS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-Bromo-4-methyl-2-(methylthio)benzene” is a liquid at room temperature . It has a molecular weight of 217.13 .

Scientific Research Applications

Synthesis of Topramezone

1-Bromo-4-methyl-2-(methylthio)benzene serves as an intermediate in the synthesis of Topramezone , a herbicide used in agriculture. The compound is oxidized from 1-bromo-2,3-dimethyl-4-(methylthio)benzene using hydrogen peroxide (H₂O₂) as the oxidizing agent and sodium tungstate (Na₂WO₄) as a catalyst .

Environmental Studies

Understanding the fate and behavior of this compound in the environment is essential. Researchers analyze its degradation pathways, persistence, and potential impact on ecosystems. This knowledge informs environmental risk assessments.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-bromo-4-methyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSCSBWSJNLFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methyl-2-(methylthio)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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